2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-6-8(2)14(13-7)5-4-10(3,12)9(11)15/h6H,4-5,12H2,1-3H3,(H2,11,15) |
InChI Key |
UHKNVIZRCVJGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C(=O)N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole
3,5-Dimethyl-1H-pyrazole is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., acetylacetone) under reflux in ethanol or acetic acid. This step is well-documented and yields the pyrazole ring with methyl substituents at positions 3 and 5.
Coupling Pyrazole to Amino Acid Backbone
The pyrazole substituent is introduced at the 4-position of the amino acid side chain, typically through nucleophilic substitution or coupling reactions involving the pyrazole nitrogen and a suitable leaving group on the amino acid derivative.
- One effective approach is the N-alkylation of pyrazole nitrogen using a halogenated amino acid derivative (e.g., 4-bromo-2-methylbutanamide) under basic conditions, often with potassium carbonate in dimethylformamide (DMF).
- Alternatively, amide bond formation via peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) can be employed to couple the pyrazole-bearing amine with carboxylic acid derivatives.
Amidation and Final Functionalization
The final step involves amidation to form the 2-methylbutanamide structure, which can be achieved by:
- Coupling the amino acid intermediate with ammonia or an amine source using peptide coupling conditions.
- Protection and deprotection strategies (e.g., Boc or carbobenzoxy protecting groups) are often utilized to control selectivity and avoid side reactions.
Detailed Preparation Methods from Literature
Method A: Direct N-Alkylation of Pyrazole
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-dimethyl-1H-pyrazole, 4-bromo-2-methylbutanamide, K2CO3, DMF, RT to 80°C, 12-16 h | N-alkylation of pyrazole nitrogen with halogenated amino acid derivative | 60-75 | Requires dry DMF, inert atmosphere recommended |
| 2 | Purification by column chromatography | Isolation of product | - | Confirm structure by NMR, MS |
Method B: Peptide Coupling Using DCC/HOBT
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-dimethyl-1H-pyrazol-1-ylmethanamine, Boc-protected 2-methylbutanoic acid, DCC, HOBT, DMF, 0-5°C to RT, 12 h | Coupling of pyrazole amine with protected amino acid | 70-85 | Use of protecting groups prevents side reactions |
| 2 | Deprotection with TFA in DCM | Removal of Boc group to yield free amine | 90-95 | Final purification by recrystallization |
Analytical and Characterization Data
Research Findings and Optimization Notes
- Solvent choice critically affects regioselectivity and yield. Acetic acid and DMF are preferred solvents for condensation and coupling steps, respectively.
- Use of coupling agents like HATU improves yield and reduces reaction time compared to DCC/HOBT methods.
- Protecting groups such as Boc and carbobenzoxy (Z) are essential to prevent side reactions during peptide coupling and facilitate purification.
- Parallel synthesis validation experiments indicate that reaction sequences involving acylation and copper-catalyzed azide-alkyne cycloaddition yield high success rates (up to 80%) and moderate to good yields (40-50%).
- Purification typically involves recrystallization or chromatographic techniques to isolate pure compound suitable for biological testing.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct N-Alkylation | 3,5-dimethyl-1H-pyrazole, halogenated amino acid | K2CO3, DMF, 80°C, 12-16 h | 60-75 | Simple, direct | Requires halogenated precursor, possible side reactions |
| Peptide Coupling (DCC/HOBT) | Pyrazole amine, Boc-amino acid, DCC, HOBT | DMF, 0-5°C to RT, 12 h | 70-85 | High selectivity, good yield | Need for protecting group removal |
| Peptide Coupling (HATU) | Pyrazole amine, amino acid, HATU | DMF, RT, 16 h | 80-90 | High efficiency, mild conditions | Cost of reagents |
| Click Chemistry (CuAAC) | Azide and alkyne derivatives | Cu(OAc)2, DMF, 80°C, 16 h | ~80 | High yield, modular | Requires azide/alkyne precursors |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by parasites.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide
- Substituent : Bromine at the 4-position of the pyrazole ring.
- This substitution may enhance lipophilicity, affecting membrane permeability in biological systems. Commercial availability is noted as discontinued, suggesting challenges in synthesis or stability .
2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic Acid
- Substituent : Chlorine at the pyrazole 4-position; terminal carboxylic acid instead of amide.
- Molecular Formula : C₁₀H₁₆ClN₃O₂.
- Molar Mass : 245.71 g/mol.
- Chlorine’s electronegativity may influence electronic properties of the pyrazole ring, altering reactivity or binding affinity .
Functional Group Variants
5-Amino-3-hydroxy-1H-pyrazole Derivatives (e.g., Compounds 7a and 7b)
- Core Structure: Hydroxy and amino groups on the pyrazole ring.
Research Implications and Limitations
- Further studies are needed to explore the biological efficacy and physicochemical properties (e.g., solubility, logP) of the parent compound.
Biological Activity
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide, with the CAS number 1250395-87-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 210.28 g/mol. Its structure includes a pyrazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| CAS Number | 1250395-87-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, research has shown that derivatives of pyrazole can inhibit tubulin polymerization, a critical process for cancer cell proliferation and metastasis. The ability to disrupt microtubule dynamics positions these compounds as promising candidates in cancer therapy .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Microtubule Formation: Disruption of mitotic spindle formation leads to cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Receptors: Pyrazole derivatives have been shown to interact with sigma receptors, which play roles in cell signaling pathways related to cancer progression .
Analgesic Effects
Another area of interest is the compound's potential analgesic properties. Research indicates that pyrazole derivatives can act as sigma receptor antagonists, which may contribute to their antinociceptive effects. These findings suggest that this compound could be explored for treating neuropathic pain .
Case Studies
-
Study on Cancer Cell Lines:
A study evaluated the cytotoxic effects of a related pyrazole compound on various cancer cell lines. Results indicated significant growth inhibition at nanomolar concentrations, demonstrating the potential efficacy of pyrazole-based compounds in oncology .Cell Line LC50 (nM) U87 (Glioblastoma) 200 ± 60 BE (Neuroblastoma) 18.9 -
Analgesic Activity Assessment:
In a preclinical model for neuropathic pain, a pyrazole derivative exhibited notable antinociceptive activity when administered in specific doses, supporting its potential as an analgesic agent .
Q & A
What are the optimal synthetic routes for 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide, and how can purity be maximized?
Basic Research Question
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example, pyrazole derivatives are often synthesized by reacting 3,5-dimethyl-1H-pyrazole with halogenated intermediates under controlled conditions. Ethanol or 1,4-dioxane is commonly used as a solvent, with heating under reflux (e.g., 6–12 hours) to drive the reaction to completion . To maximize purity, recrystallization from ethanol or methanol is recommended, followed by characterization via NMR and mass spectrometry (MS) to confirm structural integrity .
How can researchers resolve discrepancies in biological activity data for this compound across different assays?
Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature, or cellular models). For instance, biological activity studies require strict control of buffer systems (e.g., ammonium acetate at pH 6.5) to ensure consistent ionization states of the compound . Researchers should replicate assays under standardized protocols and employ orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) to validate results . Statistical tools like Bland-Altman analysis can quantify systematic biases between datasets.
What analytical techniques are critical for characterizing thermal stability and decomposition pathways?
Basic Research Question
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are essential for determining melting points, decomposition temperatures, and thermal stability. For pyrazole derivatives, decomposition often occurs above 200°C, with mass loss profiles in TGA correlating with functional group degradation (e.g., amide bond cleavage) . Coupling these techniques with gas chromatography-mass spectrometry (GC-MS) can identify volatile decomposition products.
How do structural analogs of this compound influence its pharmacokinetic properties?
Advanced Research Question
Structural analogs, such as those with benzoic acid or thione moieties, can alter solubility and metabolic stability. For example, replacing the methyl group with a hydrophilic substituent (e.g., –OH or –COOH) improves aqueous solubility but may reduce blood-brain barrier permeability . Computational modeling (e.g., molecular dynamics simulations) can predict metabolic sites vulnerable to cytochrome P450 oxidation, guiding rational analog design .
What experimental strategies mitigate by-product formation during synthesis?
Advanced Research Question
By-products often stem from incomplete substitution or side reactions at reactive sites (e.g., the pyrazole nitrogen). Strategies include:
- Temperature control : Maintaining reactions at 60–80°C minimizes thermal degradation .
- Catalyst optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency .
- Protecting groups : Temporarily blocking reactive amines with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions .
How can researchers validate target engagement in cellular models?
Advanced Research Question
Target engagement is validated through competitive binding assays (e.g., fluorescence polarization) and cellular thermal shift assays (CETSA). For example, CETSA involves heating lysates to denature unbound proteins, with stabilized targets indicating compound binding . CRISPR-Cas9 knockout models of the target protein can further confirm specificity by abolishing the compound’s biological effect.
What are the key considerations for designing stability studies under physiological conditions?
Basic Research Question
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use phosphate-buffered saline (PBS) or simulated body fluid (SBF) for incubation. Monitor degradation via high-performance liquid chromatography (HPLC) at timed intervals (e.g., 0, 24, 48 hours). For hydrolytically unstable compounds, lyophilization or formulation with cyclodextrins can enhance shelf life .
Which structural features of this compound correlate with antimicrobial activity?
Advanced Research Question
The 3,5-dimethylpyrazole moiety is critical for disrupting microbial membrane integrity, while the amide group enhances solubility for cytoplasmic target engagement. Structure-activity relationship (SAR) studies show that halogenation (e.g., –Cl at the pyrazole 4-position) increases potency against Gram-positive bacteria but reduces selectivity .
How can crystallography data inform the design of co-crystals or salts for improved bioavailability?
Advanced Research Question
Single-crystal X-ray diffraction reveals hydrogen-bonding patterns and packing motifs. For example, amino groups in similar compounds form hydrogen bonds with carboxylate counterions, stabilizing co-crystals . Co-formers like succinic acid can enhance dissolution rates by disrupting crystalline lattice energy .
What methodologies address low yields in large-scale synthesis?
Basic Research Question
Scale-up challenges include inefficient mixing and heat transfer. Solutions include:
- Flow chemistry : Continuous reactors improve temperature control and reduce side reactions .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs in cross-coupling steps .
- Process analytical technology (PAT) : Real-time monitoring via in-line HPLC optimizes reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
